molecular formula C10H10BrN3S B14170072 5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole CAS No. 924663-97-8

5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole

Cat. No.: B14170072
CAS No.: 924663-97-8
M. Wt: 284.18 g/mol
InChI Key: JCKRBGUBTBKONW-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and an ethylsulfanyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole typically involves the reaction of 4-bromophenylhydrazine with ethyl isothiocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted triazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-Bromophenyl)-3-(ethylsulfanyl)-1H-1,2,4-triazole include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a bromophenyl group and an ethylsulfanyl group attached to the triazole ring.

Properties

CAS No.

924663-97-8

Molecular Formula

C10H10BrN3S

Molecular Weight

284.18 g/mol

IUPAC Name

5-(4-bromophenyl)-3-ethylsulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C10H10BrN3S/c1-2-15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

JCKRBGUBTBKONW-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NNC(=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

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